

A Technical Guide to the Crystal Structure of DL-Glutamic Acid Hydrochloride

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Compound of Interest

Compound Name: *Glutamic Acid Hydrochloride*

Cat. No.: *B125579*

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This technical guide provides a comprehensive overview of the crystal structure of DL-**Glutamic Acid Hydrochloride**, tailored for researchers, scientists, and professionals in drug development. This document collates crystallographic data, details experimental methodologies, and presents logical workflows for understanding the structural analysis of this compound.

Core Crystallographic Data

The crystal structure of DL-**Glutamic Acid Hydrochloride** was first determined by B. Dawson in 1953.^{[1][2]} The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell.^{[1][2]} The structure is characterized by a compact molecular arrangement stabilized by an extensive network of hydrogen bonds.^{[1][2]} For comparative purposes, crystallographic data for the individual enantiomers, D- and L-**Glutamic Acid Hydrochloride**, from more recent studies are also presented.

Table 1: Crystallographic Data for **Glutamic Acid Hydrochloride** Stereoisomers

| Parameter | DL-Glutamic Acid Hydrochloride (Dawson, 1953) | D-Glutamic Acid Hydrochloride (Fox-Urbe et al., 2019) | L-Glutamic Acid Hydrochloride (Sequeira et al., 1972) |
|-------------------------------|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ | P2 ₁ 2 ₁ 2 ₁ | P2 ₁ 2 ₁ 2 ₁ |
| a (Å) | 5.16 | 5.151 (6) | 5.151 (6) |
| b (Å) | 11.80 | 11.789 (19) | 11.789 (19) |
| c (Å) | 13.30 | 13.347 (20) | 13.347 (20) |
| **Volume (Å ³) ** | 809.3 | 801.88 (5) | 811.4 |
| Z | 4 | Not Specified | 4 |
| Radiation | Not Specified | Cu Kα | Neutron |
| Temperature | Room Temperature | Room Temperature | Not Specified |

Source: Dawson, 1953[1][2]; Fox-Urbe et al., 2019[3]; Sequeira et al., 1972[4]

Interatomic Distances and Molecular Geometry

The molecular geometry of **glutamic acid hydrochloride** reveals specific bond lengths and angles that are crucial for understanding its chemical behavior and interactions. The carbon chain exhibits a systematic variation in bond lengths.[1][2] An extensive network of hydrogen bonds contributes to a very compact molecular arrangement, with several notably short van der Waals contact distances.[1][2]

Table 2: Selected Interatomic Distances and Bond Angles for DL-**Glutamic Acid Hydrochloride**

| Bond/Angle | Length (Å) / Angle (°) |
|--------------|------------------------|
| Bond Lengths | |
| C2 - C3 | 1.55 |
| C3 - C4 | 1.51 |
| C4 - C5 | 1.54 |
| C1 - C2 | 1.50 |
| Bond Angles | |
| C1—C2—N1 | 111 |
| C3—C2—N1 | 110 |

Source: Dawson, 1953.[4] Note: The accuracy of these early measurements is estimated to be within ± 0.03 Å for bond lengths and $\pm 3^\circ$ for bond angles.[2]

Experimental Protocols

The determination of the crystal structure of DL-**Glutamic Acid Hydrochloride** involves several key experimental steps, from crystal growth to data analysis. The following protocols are synthesized from the methodologies described in the cited literature.

Crystallization

- Objective: To grow single crystals of DL-**Glutamic Acid Hydrochloride** suitable for X-ray diffraction analysis.
- Procedure:
 - Dissolve pure DL-glutamic acid in an excess of 20% hydrochloric acid.[1][2]
 - Allow the solution to evaporate slowly at a constant temperature of 40°C.[1][2]
 - Large, well-formed crystals will develop over time.[2]

- Note: The resulting crystals are deliquescent and require protection from atmospheric moisture.^[2] For X-ray examination, crystals were coated with a thin film of cellulose acetate.^[2]

X-ray Diffraction Data Collection

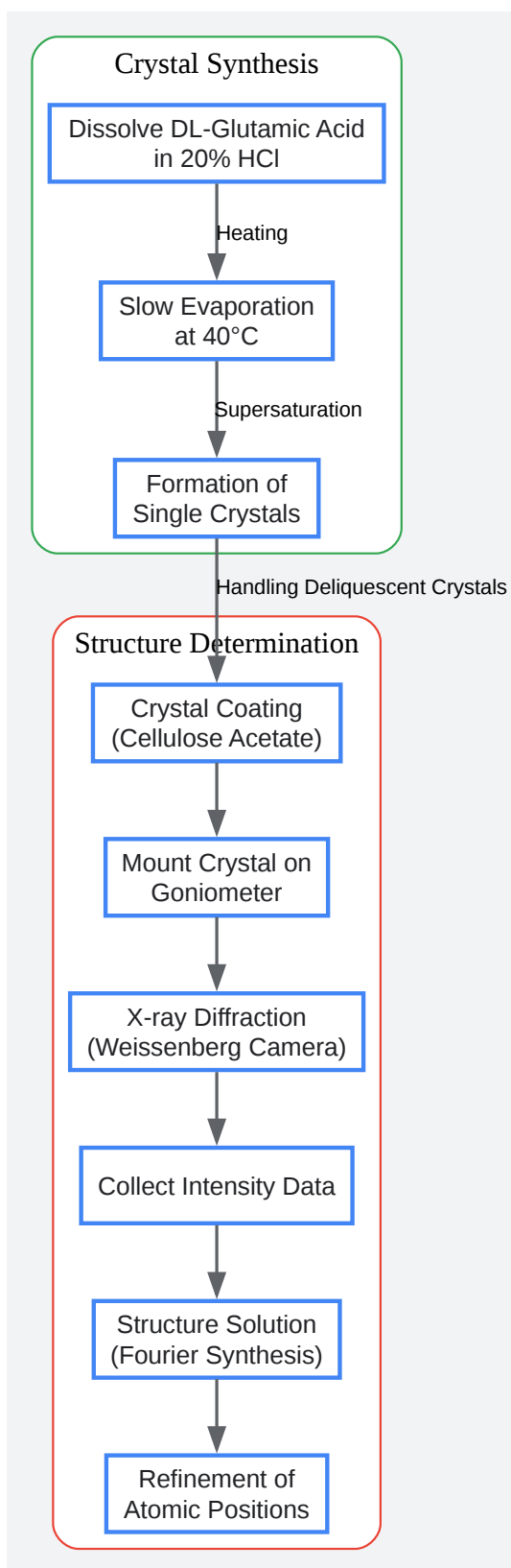
- Objective: To obtain diffraction patterns from the single crystal to determine the unit cell parameters and space group.
- Procedure:
 - Mount a selected single crystal on a goniometer head.
 - Utilize a Weissenberg X-ray camera for data collection.^[1]
 - Take zero-level photographs to determine the cell dimensions accurately.^[1]
 - Collect intensity data using techniques such as the multiple-film technique.^[4]

Structure Determination and Refinement

- Objective: To determine the atomic positions within the unit cell and refine the crystal structure model.
- Procedure:
 - Calculate structure amplitudes from the collected intensity data.
 - Employ Fourier summations using methods like the Beevers-Lipson strips to generate electron-density maps.^[2]
 - From the electron-density maps, determine the coordinates of the atoms.
 - Refine the atomic positions and thermal parameters to achieve the best agreement between observed and calculated structure factors. The final R-value in the original 1953 study was 0.106.^[4]

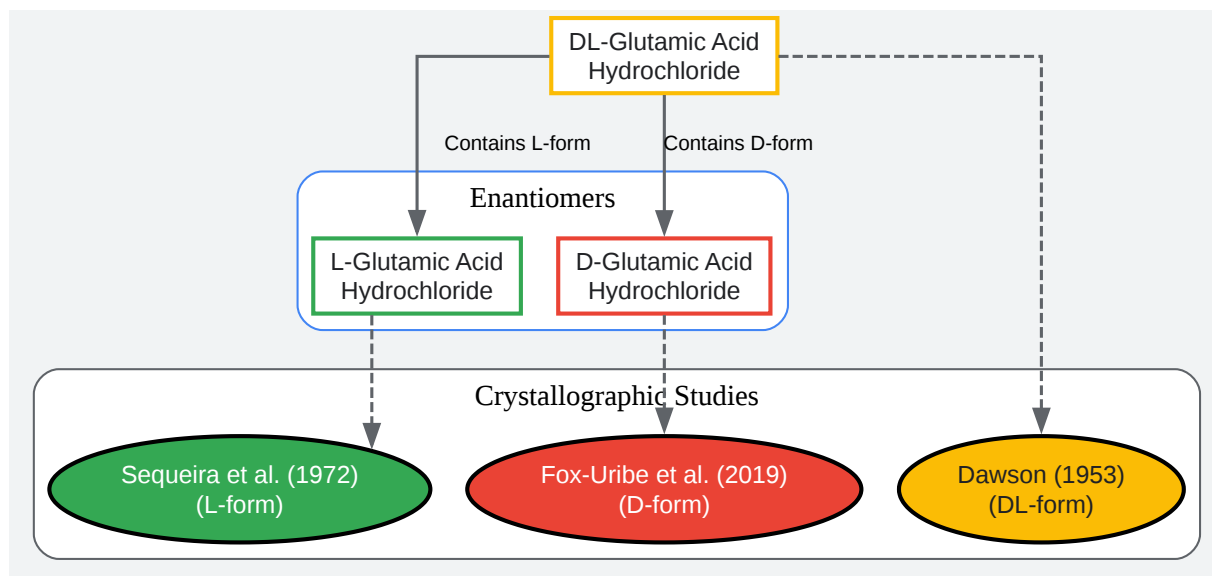
Visualized Workflows and Relationships

To better illustrate the processes and relationships involved in the study of **Glutamic Acid Hydrochloride**'s crystal structure, the following diagrams are provided.



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Experimental workflow for crystal structure determination.



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Relationship between Glutamic Acid HCl stereoisomers and key studies.

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References

- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. L-Glutamic acid hydrochloride at 153 K - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of DL-Glutamic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125579#crystal-structure-of-dl-glutamic-acid-hydrochloride]

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